molecular formula C17H14F2N2O2S B2977002 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 868368-78-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2977002
CAS No.: 868368-78-9
M. Wt: 348.37
InChI Key: TWXRSNILFDSMEI-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family

Preparation Methods

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with 4-isopropoxybenzamide using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced with other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It has shown promise as a fungicide, exhibiting activity against various plant pathogens.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects.

    Signal Transduction Pathways: It can modulate signal transduction pathways by affecting the activity of key proteins and receptors involved in cell growth and survival.

Comparison with Similar Compounds

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can be compared with other benzothiazole derivatives:

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have shown similar anti-inflammatory and anticancer activities but differ in their specific molecular targets and potency.

    N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide: This compound has been studied for its antimicrobial properties and exhibits different biological activities compared to this compound.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-9(2)23-12-5-3-10(4-6-12)16(22)21-17-20-15-13(19)7-11(18)8-14(15)24-17/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXRSNILFDSMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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